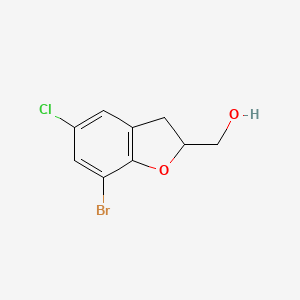
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)borate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide is a specialized organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in cross-coupling reactions. This compound, with its unique structure, offers specific advantages in various chemical processes due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide typically involves the reaction of 3-fluoro-5-hydroxyphenylboronic acid with potassium fluoride and a fluorinating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
In an industrial setting, the production of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide follows similar synthetic routes but on a larger scale. The process involves automated reactors and continuous flow systems to ensure consistent quality and yield. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the compound meets industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: It can be reduced to form boranes.
Substitution: The trifluoroborate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts are often employed in cross-coupling reactions.
Major Products
The major products formed from these reactions include boronic acids, boranes, and various substituted organoboron compounds. These products are valuable intermediates in organic synthesis and pharmaceutical development .
Applications De Recherche Scientifique
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of boron-containing drugs, which have applications in cancer therapy and other medical treatments.
Mécanisme D'action
The mechanism of action of potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide involves its ability to participate in cross-coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic partners in the presence of a palladium catalyst. This results in the formation of new carbon-carbon bonds, which are essential in the synthesis of complex organic molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 3-fluorophenyltrifluoroborate
- Potassium 3-hydroxyphenyltrifluoroborate
Uniqueness
Potassium trifluoro(3-fluoro-5-hydroxyphenyl)boranuide stands out due to its unique combination of a trifluoroborate group and a hydroxyphenyl group. This combination provides enhanced stability and reactivity, making it a valuable reagent in various chemical processes. Compared to similar compounds, it offers better performance in oxidative conditions and greater versatility in cross-coupling reactions .
Propriétés
Numéro CAS |
2149596-15-4 |
|---|---|
Formule moléculaire |
C6H4BF4KO |
Poids moléculaire |
218.00 g/mol |
Nom IUPAC |
potassium;trifluoro-(3-fluoro-5-hydroxyphenyl)boranuide |
InChI |
InChI=1S/C6H4BF4O.K/c8-5-1-4(7(9,10)11)2-6(12)3-5;/h1-3,12H;/q-1;+1 |
Clé InChI |
LLCJVPLYJCWRJN-UHFFFAOYSA-N |
SMILES canonique |
[B-](C1=CC(=CC(=C1)F)O)(F)(F)F.[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Methyl-2-{[(pyridin-2-yl)methyl]amino}propanoic acid hydrochloride](/img/structure/B13465424.png)
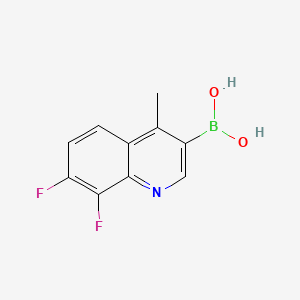

![tert-butyl 7-amino-8-cyano-1H,3H,4H-pyrrolo[2,1-c][1,4]oxazine-6-carboxylate](/img/structure/B13465433.png)
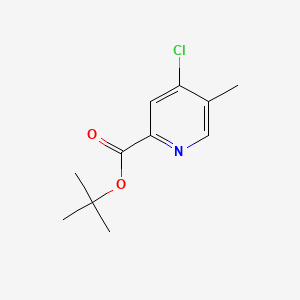
![4H,5H,6H,7H-[1,2]oxazolo[4,3-c]pyridine-3-carboxylic acid hydrochloride](/img/structure/B13465443.png)
![N-methyl-N-[3-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)propyl]prop-2-enamide](/img/structure/B13465448.png)
![2-[(Tert-butoxy)carbonyl]-4-ethyl-2-azabicyclo[2.1.1]hexane-1-carboxylicacid](/img/structure/B13465459.png)
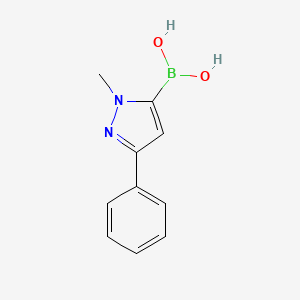
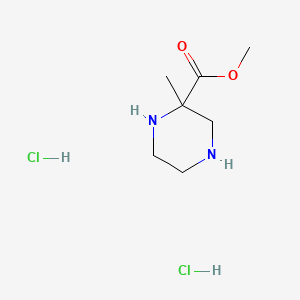
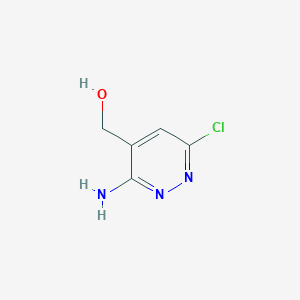
![4-{2-Azabicyclo[2.2.1]heptan-2-yl}-6-bromoquinolin-3-amine](/img/structure/B13465485.png)
![2-chloro-N-[4-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B13465501.png)
